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molecular formula C11H22N2O2 B112873 Tert-butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 639068-43-2

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B112873
M. Wt: 214.3 g/mol
InChI Key: NUZXPHIQZUYMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

cis-2,6-Dimethylpiperazine (5.08 g) was added to 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile (11.35 g) in tetrahydrofuran (150 mL) at 0° C., followed by stirring for 2 hours. The reaction solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture), to thereby give the title compound (15.36 g, 72%).
Name
cis-2,6-Dimethylpiperazine
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][NH:6][CH2:5][C@@H:4]([CH3:8])[NH:3]1.[C:9]([O:13][C:14](N=C(C1C=CC=CC=1)C#N)=[O:15])([CH3:12])([CH3:11])[CH3:10]>O1CCCC1>[C:9]([O:13][C:14]([N:6]1[CH2:5][CH:4]([CH3:8])[NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
cis-2,6-Dimethylpiperazine
Quantity
5.08 g
Type
reactant
Smiles
C[C@@H]1N[C@@H](CNC1)C
Name
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
Quantity
11.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=C(C#N)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.36 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 161.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07622471B2

Procedure details

cis-2,6-Dimethylpiperazine (5.08 g) was added to 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile (11.35 g) in tetrahydrofuran (150 mL) at 0° C., followed by stirring for 2 hours. The reaction solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture), to thereby give the title compound (15.36 g, 72%).
Name
cis-2,6-Dimethylpiperazine
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][NH:6][CH2:5][C@@H:4]([CH3:8])[NH:3]1.[C:9]([O:13][C:14](N=C(C1C=CC=CC=1)C#N)=[O:15])([CH3:12])([CH3:11])[CH3:10]>O1CCCC1>[C:9]([O:13][C:14]([N:6]1[CH2:5][CH:4]([CH3:8])[NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
cis-2,6-Dimethylpiperazine
Quantity
5.08 g
Type
reactant
Smiles
C[C@@H]1N[C@@H](CNC1)C
Name
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
Quantity
11.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=C(C#N)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.36 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 161.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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